molecular formula C9H11N3OS B11816672 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine

2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine

Cat. No.: B11816672
M. Wt: 209.27 g/mol
InChI Key: KDJRFWQFKFYGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and oxadiazole rings imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The thiophene ring can be introduced through a variety of methods, including the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a base .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions .

Comparison with Similar Compounds

  • 2-(5-Methylthiophen-2-yl)ethanamine
  • 1,3,4-Oxadiazole derivatives
  • Thiophene derivatives

Comparison: Compared to similar compounds, 2-(5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanamine is unique due to the combination of the thiophene and oxadiazole rings. This dual-ring structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C9H11N3OS/c1-6-2-3-7(14-6)9-12-11-8(13-9)4-5-10/h2-3H,4-5,10H2,1H3

InChI Key

KDJRFWQFKFYGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NN=C(O2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.